Clavulanic acid methyl ester is a derivative of clavulanic acid, a naturally occurring β-lactam antibiotic produced by the bacterium Streptomyces clavuligerus. [] While clavulanic acid itself possesses weak antibacterial activity, its significance lies in its potent ability to inhibit β-lactamase enzymes. These enzymes are produced by bacteria as a resistance mechanism against β-lactam antibiotics, such as penicillins and cephalosporins. Clavulanic acid acts as a "suicide inhibitor" of β-lactamases, forming a stable, irreversible complex with the enzyme and rendering it inactive. []
Clavulanic acid methyl ester serves as a valuable research tool for investigating the mechanism of action of β-lactamases and exploring the structure-activity relationship of clavulanic acid derivatives. [] Its modified structure compared to clavulanic acid provides insights into the specific chemical groups essential for enzyme inhibition and stability.
Clavulanic Acid Methyl Ester is a derivative of clavulanic acid, an important compound known for its role as a β-lactamase inhibitor. This compound is primarily produced by the bacterium Streptomyces clavuligerus and is often used in combination with β-lactam antibiotics to enhance their efficacy against resistant bacterial strains. Clavulanic acid itself exhibits weak antibacterial activity but serves as a crucial component in combating antibiotic resistance.
Clavulanic Acid Methyl Ester is derived from clavulanic acid, which is classified under the category of β-lactam antibiotics. It is specifically categorized as an irreversible inhibitor of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The production of clavulanic acid typically involves fermentation processes utilizing Streptomyces clavuligerus, which has been optimized through metabolic engineering and bioprocessing techniques to improve yield and efficiency .
The synthesis of Clavulanic Acid Methyl Ester can be achieved through various methods:
These methods highlight the balance between biotechnological processes and chemical synthesis in producing this compound.
Clavulanic Acid Methyl Ester retains the core structure of clavulanic acid, characterized by its bicyclic β-lactam framework. The molecular formula for Clavulanic Acid Methyl Ester is , and its molecular weight is approximately 239.21 g/mol. The structural modifications involve the addition of a methyl group at the carboxylic acid position, which enhances its stability and solubility compared to its parent compound.
Clavulanic Acid Methyl Ester can undergo various chemical reactions:
The mechanism of action for Clavulanic Acid Methyl Ester involves its interaction with β-lactamase enzymes. Upon administration, it binds irreversibly to the active site of these enzymes, effectively blocking their ability to hydrolyze β-lactam antibiotics such as amoxicillin and penicillin. This action enhances the therapeutic efficacy of these antibiotics against resistant bacterial strains . The binding process involves:
Clavulanic Acid Methyl Ester exhibits several notable physical and chemical properties:
These properties are essential for understanding its formulation in pharmaceutical applications.
Clavulanic Acid Methyl Ester serves several critical roles in scientific and medical fields:
The compound's ability to enhance antibiotic efficacy makes it a vital tool in combating bacterial infections resistant to standard treatments.
Clavulanic acid methyl ester (methyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate) is a chemically modified derivative of clavulanic acid, featuring a methyl ester group at the C2 carboxyl position. Its molecular formula is C₉H₁₁NO₅, with a molecular weight of 213.19 g/mol [3] [4]. This semisynthetic compound retains the bicyclic β-lactam fused to an oxazolidine ring characteristic of clavulanic acid, with (3Z,5R) stereochemistry essential for biological activity [2] [6]. Unlike β-lactam antibiotics, clavulanic acid derivatives exhibit negligible antimicrobial activity but function as potent suicide inhibitors of β-lactamase enzymes. The methyl ester moiety enhances chemical stability during synthesis by protecting the reactive carboxyl group, making it a crucial synthetic intermediate rather than a direct therapeutic agent [4] [5].
Property | Value |
---|---|
CAS Number | 57943-82-5 |
IUPAC Name | methyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Molecular Formula | C₉H₁₁NO₅ |
Molecular Weight | 213.19 g/mol |
Exact Mass | 213.0637 |
SMILES Notation | COC(=O)[C@@H]1N2C@@HO/C/1=C\CO |
Storage Conditions | -20°C (long-term stability) |
Purity Specifications | >95% (HPLC) |
The discovery of clavulanic acid in 1974–1975 from Streptomyces clavuligerus cultures revolutionized β-lactam therapeutics [6]. Researchers at Beecham Pharmaceuticals (later GlaxoSmithKline) identified its unique β-lactamase inhibitory properties, leading to U.S. Patents 4,525,352 and 4,560,552 in 1985 for clavulanic acid and derivatives [6]. Native clavulanic acid’s inherent instability, particularly its carboxyl group’s susceptibility to decarboxylation, drove the development of stabilized analogs. Esterification emerged as a key strategy, with the methyl ester derivative serving as a synthetic precursor to potassium clavulanate—the stable salt used in clinical formulations like Augmentin® (amoxicillin/clavulanate) [4] [6]. Biosynthetically, clavulanic acid originates from glyceraldehyde-3-phosphate and L-arginine via three key enzymes: β-lactam synthetase (Orf3), N₂-(2-carboxyethyl)-L-arginine synthase (Orf2), and clavaminate synthase (Orf5) [2] [6]. The methyl ester derivative is produced through chemical esterification of biosynthetically derived clavulanic acid, bridging natural biosynthesis and pharmaceutical manufacturing [4].
As a synthetic intermediate, clavulanic acid methyl ester enables large-scale production of β-lactamase inhibitors. Its primary function is to protect the labile carboxyl group during purification and chemical processing. Subsequent hydrolysis yields clavulanic acid, which is then converted to potassium clavulanate for clinical use [4] [5]. Beyond this role, it serves as a reference standard in analytical chemistry:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0